molecular formula C11H14O3 B4302339 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one

5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one

Cat. No. B4302339
M. Wt: 194.23 g/mol
InChI Key: HDBHANIRFZRXAB-UHFFFAOYSA-N
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Description

5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one, also known as 4,6-dioxabicyclo[3.2.1]oct-3-en-2-one, is a heterocyclic organic compound that belongs to the family of bicyclic compounds. This compound has been synthesized by various methods and has been found to possess several biochemical and physiological effects. In 2.1.0~2,7~]dodec-4-en-8-one.

Mechanism of Action

The mechanism of action of 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one is not fully understood. However, it has been proposed that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one possesses several biochemical and physiological effects. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, the compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The compound 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and provides high yields. Another advantage is that the compound possesses several biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations is that the compound is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one. One future direction is to further investigate the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Another future direction is to explore the use of the compound as a chiral auxiliary in asymmetric synthesis. Additionally, the compound could be further modified to improve its solubility and bioavailability. Overall, the compound 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one has several potential applications in scientific research and warrants further investigation.

Scientific Research Applications

The compound 5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one has been extensively studied for its various applications in scientific research. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used as a starting material for the synthesis of various biologically active compounds. The compound has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

5-methyl-10,12-dioxatricyclo[7.2.1.02,7]dodec-4-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-2-3-7-8(4-6)10(12)11-13-5-9(7)14-11/h2,7-9,11H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHANIRFZRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)C3OCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1,2,5a,6,9,9a-hexahydro-1,4-epoxy-3-benzoxepin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one
Reactant of Route 2
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one
Reactant of Route 3
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one
Reactant of Route 4
Reactant of Route 4
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one
Reactant of Route 5
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one
Reactant of Route 6
5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one

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